molecular formula C6H4Cl3NO B023288 4-Chloropyridine-2-carbonyl chloride hydrochloride CAS No. 51727-15-2

4-Chloropyridine-2-carbonyl chloride hydrochloride

Cat. No.: B023288
CAS No.: 51727-15-2
M. Wt: 212.5 g/mol
InChI Key: HJQLQTVZSPAUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with thionyl chloride, resulting in the formation of 4-chloropyridine-2-carbonyl chloride. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloropyridine-2-carbonyl chloride hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (chlorine and carbonyl chloride), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

4-chloropyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLQTVZSPAUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625451
Record name 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51727-15-2
Record name 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 3
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 4
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Chloropyridine-2-carbonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Chloropyridine-2-carbonyl chloride hydrochloride
Customer
Q & A

Q1: What is the role of 4-Chloropyridine-2-carbonyl chloride hydrochloride in the synthesis of sorafenib derivatives, and how does this relate to the study's objective?

A1: this compound serves as a crucial building block in the multi-step synthesis of novel sorafenib derivatives []. The researchers aimed to synthesize sorafenib analogs with modifications to the amide portion of the molecule. this compound acts as the starting material to introduce the desired pyridine-2-carboxamide moiety into the target compounds. By modifying this specific part of the sorafenib structure, the researchers aimed to investigate the impact of these alterations on the compounds' antiproliferative activity against various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.